4-Fluoro-2-methoxybenzene-1-sulfonamide
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Overview
Description
4-Fluoro-2-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H8FNO3S . It belongs to the class of sulfonamides, which are organo-sulfur compounds containing the -SO2NH2 group .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with a fluoro group at the 4th position, a methoxy group at the 2nd position, and a sulfonamide group at the 1st position .Physical And Chemical Properties Analysis
4-Fluoro-2-methoxybenzene-1-sulfonamide is a powder with a molecular weight of 205.21 . It has a storage temperature of room temperature .Scientific Research Applications
Application 1: Near-Infrared Fluorescent Molecules
- Summary of Application: 4-Fluoro-2-methoxybenzene-1-sulfonamide has been used in the design and development of novel fluorescent 4H-1-benzopyrans, which are near-infrared fluorescent molecules with a compact donor–acceptor-donor architecture .
- Methods of Application: The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents . One of the molecules, referred to as M-3, showed high viscosity sensitivity in a glycerol-ethanol system .
- Results or Outcomes: Increasing concentrations of compound M-3 to 5% BSA in PBS elicited a 4-fold increase in fluorescence intensity, exhibiting superior environmental sensitivity . Furthermore, the in vitro cellular uptake behavior and CLSM assay of cancer cell lines demonstrated that M-3 could easily enter the cell nucleus and bind to proteins with low toxicity .
Application 2: Synthesis of Organosulfur Compounds
- Summary of Application: Sodium sulfinates, which can be derived from 4-Fluoro-2-methoxybenzene-1-sulfonamide, have been identified as powerful building blocks for the synthesis of organosulfur compounds .
- Methods of Application: Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
- Results or Outcomes: The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed . Of note, the most promising site-selective C–H sulfonylation, photoredox catalytic transformations and electrochemical synthesis of sodium sulfinates are also demonstrated .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHWWUVULKUFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxybenzene-1-sulfonamide |
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